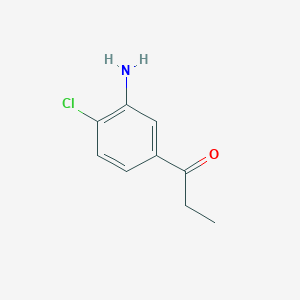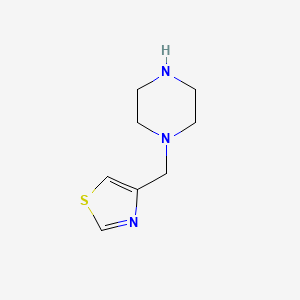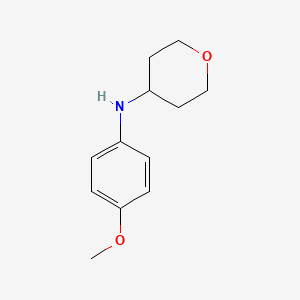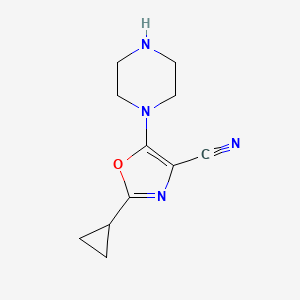
1-(3-Amino-4-chlorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-chlorophenyl)propan-1-one, also known as 3-amino-4-chlorophenyl propan-1-one and abbreviated as ACPC, is a synthetic organic compound with a wide range of applications in scientific research. This compound has been studied extensively due to its unique properties and potential applications in the laboratory.
科学的研究の応用
Spectroscopic Characterization
1-(3-Amino-4-chlorophenyl)propan-1-one has been studied in the context of its spectroscopic characterization. This includes nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These techniques are crucial for understanding the chemical properties and purity of such compounds (Kuś et al., 2016).
Synthesis and Biological Properties
Research has focused on synthesizing derivatives of 1-(3-Amino-4-chlorophenyl)propan-1-one, exploring their potential biological properties. Some of these derivatives have shown anticonvulsive and n-cholinolytic activities, although they do not exhibit antibacterial activity (Papoyan et al., 2011).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 1-(3-Amino-4-chlorophenyl)propan-1-one derivatives with biological targets. These studies are instrumental in predicting the potential therapeutic applications of these compounds, including their inhibitory activity against specific proteins (ShanaParveen et al., 2016).
Discovery of Nonpeptide Agonists
This chemical has been identified in the discovery of nonpeptide agonists for specific receptors like the urotensin-II receptor. Such discoveries are significant for pharmacological research and drug development (Croston et al., 2002).
Crystallographic Studies
Crystallographic studies of 1-(3-Amino-4-chlorophenyl)propan-1-one and its derivatives provide insights into their molecular structures. Such studies are vital for understanding the compound's physical properties and potential applications in various fields (Asiri et al., 2011).
Schiff Base Synthesis
The compound has been used in the synthesis of Schiff bases, which have applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2014).
Antitumor Activity
Some derivatives of 1-(3-Amino-4-chlorophenyl)propan-1-one have been synthesized and evaluated for their antitumor activities. Such research is essential for the development of new anticancer drugs (Hakobyan et al., 2020).
特性
IUPAC Name |
1-(3-amino-4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWQIUSYDDFMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-chlorophenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)
![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)
![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)


![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)

![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)